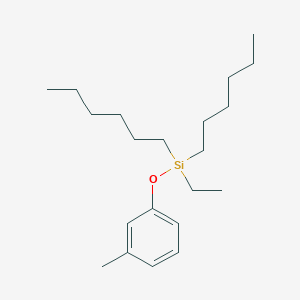

Ethyl(dihexyl)(3-methylphenoxy)silane

CAS No.: 59280-34-1

Cat. No.: VC19578786

Molecular Formula: C21H38OSi

Molecular Weight: 334.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59280-34-1 |

|---|---|

| Molecular Formula | C21H38OSi |

| Molecular Weight | 334.6 g/mol |

| IUPAC Name | ethyl-dihexyl-(3-methylphenoxy)silane |

| Standard InChI | InChI=1S/C21H38OSi/c1-5-8-10-12-17-23(7-3,18-13-11-9-6-2)22-21-16-14-15-20(4)19-21/h14-16,19H,5-13,17-18H2,1-4H3 |

| Standard InChI Key | TXDJQKYZSGVYGS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC[Si](CC)(CCCCCC)OC1=CC=CC(=C1)C |

Introduction

Chemical Identity and Structural Analysis

Ethyl(dihexyl)(3-methylphenoxy)silane (CAS RN: 59280-34-1) belongs to the tetraorganosilane family, characterized by a silicon atom covalently bonded to four organic substituents. Its molecular structure integrates:

-

Ethyl group (C₂H₅): A short-chain alkyl moiety contributing to steric flexibility.

-

Dihexyl groups (C₆H₁₃): Long-chain alkyl substituents enhancing hydrophobicity and thermal stability.

-

3-Methylphenoxy group (C₆H₄(CH₃)O): An aromatic ether moiety enabling π-π interactions and surface adhesion.

The combination of alkyl and aryloxy groups creates a molecule with balanced lipophilicity and reactivity, making it suitable for interfacial applications. Comparative analysis with structurally related silanes, such as tetraethyl orthosilicate (TEOS, CAS 78-10-4) and trichloroethylsilane (CAS 115-21-9) , highlights its unique hybrid characteristics. For instance, TEOS lacks long alkyl chains, limiting its compatibility with organic polymers, while trichloroethylsilane’s chlorine substituents increase reactivity but reduce stability under humid conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of ethyl(dihexyl)(3-methylphenoxy)silane typically involves alkylation or aryloxy substitution reactions starting from chlorosilane precursors. A plausible route includes:

-

Grignard Reaction: Reacting dihexylmagnesium bromide with ethyl(3-methylphenoxy)chlorosilane in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Purification: Distillation under reduced pressure to isolate the product from byproducts like magnesium salts.

Scalable Manufacturing

Industrial production may employ continuous-flow reactors to enhance yield and reproducibility. Key parameters include:

-

Temperature: Maintained at 50–70°C to optimize reaction kinetics without degrading heat-sensitive components.

-

Catalysts: Lewis acids like aluminum chloride may accelerate silane-aryl ether coupling.

-

Quality Control: Gas chromatography-mass spectrometry (GC-MS) ensures purity ≥98%, critical for applications in electronics or pharmaceuticals.

Physicochemical Properties

Experimental data for ethyl(dihexyl)(3-methylphenoxy)silane remains sparse, but extrapolation from analogous compounds suggests:

The long hexyl chains impart hydrophobicity, reducing water absorption compared to alkoxysilanes like TEOS. Conversely, the phenoxy group enhances compatibility with aromatic polymers, a trait exploited in flame-retardant formulations .

Functional Applications

Surface Modification and Coatings

Ethyl(dihexyl)(3-methylphenoxy)silane’s bifunctional nature enables it to act as a coupling agent between inorganic substrates (e.g., glass, metals) and organic polymers. Applications include:

-

Anti-Corrosive Coatings: Formation of self-assembled monolayers (SAMs) on steel surfaces, blocking moisture penetration.

-

Adhesion Promotion: Enhancing bond strength in epoxy composites through silanol (-SiOH) condensation with hydroxylated surfaces.

Polymer Additives

Incorporation into polymers like polyethylene or polyvinyl chloride (PVC) improves:

-

Thermal Stability: Hexyl groups act as plasticizers, reducing chain mobility at elevated temperatures.

-

Flame Retardancy: Synergistic effects with phosphorus-based retardants, as observed in patent CN107075378B , where silanes reduce peak heat release rates by 40–60%.

Electronic Materials

The compound’s low dielectric constant (estimated <2.5) makes it a candidate for interlayer dielectrics in microelectronics, minimizing capacitive losses in high-frequency circuits.

Comparative Analysis with Related Silanes

The table below contrasts ethyl(dihexyl)(3-methylphenoxy)silane with common industrial silanes:

Future Research Directions

-

Reactivity Studies: Systematic investigation of hydrolysis kinetics under varying pH and temperature.

-

Toxicological Profiling: In vitro assays to assess ecotoxicological impacts on aquatic ecosystems.

-

Advanced Applications: Exploration in drug delivery systems leveraging its amphiphilic structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume